molecular formula C13H18BFN2O3 B1408865 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid CAS No. 1704073-51-7

4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid

Cat. No.: B1408865
CAS No.: 1704073-51-7
M. Wt: 280.11 g/mol
InChI Key: HPDFNSYESGZIJG-UHFFFAOYSA-N
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Description

“4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid” is a complex organic compound. It contains an ethylpiperazine group, which is a class of chemical compounds containing a piperazine functional group . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

Synthesis Techniques

The compound "4-(2-Bromoacetyl)-3-fluorophenylboronic acid," synthesized from a related compound, 4-bromo-2-fluorobenzonitrile, demonstrates the potential for complex syntheses involving boronic acids and fluorophenyl groups. These syntheses include steps like Grignard reactions and bromination, indicating the compound's versatility in organic synthesis (Liu Zao, 2005).

Electrochemical Studies

Research on the electrochemical fluorination of compounds, including 1-ethylpiperazine, reveals the production of corresponding perfluoro compounds. This suggests that compounds with an ethylpiperazine structure can undergo significant transformations under electrochemical conditions, potentially leading to new fluorinated derivatives (T. Abe, H. Baba, I. Soloshonok, 2001).

Biological Activity

Compounds with structures similar to "4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid" have been explored for their antimicrobial, antilipase, and antiurease activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown moderate antimicrobial activity against certain microorganisms (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

Medical Imaging

A study on the synthesis of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine showcases the compound's potential in medical imaging, particularly in positron emission tomography (PET) scans. Such compounds can be synthesized efficiently and with high purity, indicating their relevance in diagnostic imaging (Kazutaka Hayashi, Kenji Furutsuka, Takehito Ito, Masatoshi Muto, H. Aki, T. Fukumura, Kazutoshi Suzuki, 2012).

Glucose Sensing

The use of boronic acid derivatives, such as 4-amino-3-fluorophenylboronic acid, in photonic crystal glucose-sensing materials has been investigated. These materials can sense glucose at physiologically relevant concentrations and demonstrate selectivity for glucose over other saccharides, making them suitable for non-invasive glucose monitoring in diabetic patients (V. Alexeev, Sasmita Das, D. Finegold, S. Asher, 2004).

Chemical Reactions and Transformations

Research into the carbonylation of N-acylpiperazines with CO and ethylene, catalyzed by Rhodium, demonstrates the chemical versatility of piperazine derivatives. These transformations represent a significant advancement in organic chemistry, showing the potential for creating new compounds with unique properties (Y. Ishii, N. Chatani, F. Kakiuchi, S. Murai, 1997).

Properties

IUPAC Name

[4-(4-ethylpiperazine-1-carbonyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(14(19)20)9-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDFNSYESGZIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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